molecular formula C6H3BrIN3 B1148812 4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine CAS No. 1357946-92-9

4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B1148812
CAS No.: 1357946-92-9
M. Wt: 323.919
InChI Key: YZLSZIZAGABEEC-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyrazolo[3,4-c]pyridine derivatives with potential biological activities .

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazolo ring fused with a pyridine, characterized by the presence of bromine and iodine substituents. This unique substitution pattern contributes to its distinct chemical reactivity and biological activity.

The biological activity of this compound primarily arises from its ability to inhibit specific enzymes and receptors involved in critical signaling pathways. Notably, it has been identified as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a significant role in cell proliferation and survival. The inhibition of FGFRs affects several downstream signaling pathways, including:

  • RAS–MEK–ERK
  • PI3K–Akt
  • PLCγ

These pathways are crucial in various cellular processes, including apoptosis and tumor growth.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast cancer cells (4T1) and ovarian cancer cells. The compound induces apoptosis in these cells, suggesting its potential as a therapeutic agent in cancer treatment.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
4T1 (Breast)10Induces apoptosis
A375 (Melanoma)15Inhibits cell proliferation
Ovarian Cancer12Targets FGFR signaling pathways

Antimycobacterial Activity

In addition to its anticancer effects, this compound has shown promise in treating infections caused by Mycobacterium tuberculosis. Certain derivatives have been synthesized that exhibit potent antimycobacterial activity with low minimum inhibitory concentrations (MIC), highlighting their potential as new treatments for tuberculosis.

Table 2: Antimycobacterial Activity of Derivatives

CompoundMIC (µM)Activity Level
Derivative A<0.15Highly Active
Derivative B3.13Moderately Active
Derivative C>160Inactive

Case Studies

  • Study on FGFR Inhibition : A study investigated the effects of 4-bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine on FGFR signaling in breast cancer cells. Results indicated a significant reduction in cell

Properties

IUPAC Name

4-bromo-3-iodo-2H-pyrazolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrIN3/c7-3-1-9-2-4-5(3)6(8)11-10-4/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLSZIZAGABEEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(NN=C2C=N1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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